molecular formula C8H6F2O2 B12449807 Phenol, 2,6-difluoro-, acetate CAS No. 36914-78-0

Phenol, 2,6-difluoro-, acetate

Cat. No.: B12449807
CAS No.: 36914-78-0
M. Wt: 172.13 g/mol
InChI Key: DQPGSVFUEXLEFB-UHFFFAOYSA-N
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Description

2,6-Difluorophenyl acetate is an organic compound with the molecular formula C8H6F2O2 It is characterized by the presence of two fluorine atoms attached to the benzene ring at the 2 and 6 positions, and an acetate group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Difluorophenyl acetate can be synthesized through the esterification of 2,6-difluorophenol with acetic anhydride or acetyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under reflux conditions to ensure complete conversion of the phenol to the acetate ester.

Industrial Production Methods: On an industrial scale, the synthesis of 2,6-difluorophenyl acetate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluorophenyl acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield 2,6-difluorophenol and acetic acid.

    Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Nucleophilic Substitution: Substituted phenyl acetates.

    Hydrolysis: 2,6-Difluorophenol and acetic acid.

    Oxidation: Quinones or other oxidized derivatives.

Scientific Research Applications

2,6-Difluorophenyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for the synthesis of drugs with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-difluorophenyl acetate involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding phenol, which can further interact with biological targets or undergo additional chemical transformations.

Comparison with Similar Compounds

  • 2,4-Difluorophenyl acetate
  • 3,5-Difluorophenyl acetate
  • 2,6-Difluorophenol

Comparison: 2,6-Difluorophenyl acetate is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and physical properties. Compared to other difluorophenyl acetates, the 2,6-isomer may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.

Properties

CAS No.

36914-78-0

Molecular Formula

C8H6F2O2

Molecular Weight

172.13 g/mol

IUPAC Name

(2,6-difluorophenyl) acetate

InChI

InChI=1S/C8H6F2O2/c1-5(11)12-8-6(9)3-2-4-7(8)10/h2-4H,1H3

InChI Key

DQPGSVFUEXLEFB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CC=C1F)F

Origin of Product

United States

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